3-Bromo-4-iodoisopropylbenzene CAS number and properties
3-Bromo-4-iodoisopropylbenzene CAS number and properties
An In-Depth Technical Guide to 3-Bromo-4-iodoisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromo-4-iodoisopropylbenzene, also known as 2-bromo-1-iodo-4-isopropylbenzene, is a di-halogenated aromatic compound of significant interest in the field of organic synthesis. Its utility is primarily derived from the differential reactivity of its bromine and iodine substituents, which allows for selective and sequential functionalization. This property makes it a valuable building block in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and fine chemicals. This guide provides a comprehensive overview of its chemical and physical properties, synthetic utility, safety protocols, and handling procedures, grounded in authoritative sources to ensure scientific integrity.
Compound Identification and Core Properties
The unambiguous identification of a chemical entity is paramount for reproducible research and safe handling. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.
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IUPAC Name : 2-bromo-1-iodo-4-propan-2-ylbenzene[2]
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Synonyms : 3-Bromo-4-iodoisopropylbenzene, 2-bromo-1-iodo-4-isopropylbenzene, 2-Bromo-1-iodo-4-(1-methylethyl)benzene[2][4]
Physicochemical Data
The physical and chemical properties of 3-Bromo-4-iodoisopropylbenzene are summarized in the table below. This data is essential for designing reaction conditions, purification strategies, and appropriate storage solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀BrI | [4][5] |
| Molecular Weight | 324.98 g/mol | [2] |
| Appearance | Liquid | [4] |
| Density | 1.494 g/cm³ (at 25 °C) | |
| Boiling Point | 223 °C | |
| Melting Point | 9 - 10 °C | |
| InChI Key | YPAAYRSBEOPROG-UHFFFAOYSA-N | [2][4] |
Synthesis and Strategic Reactivity
The strategic value of 3-Bromo-4-iodoisopropylbenzene lies in its capacity for selective chemical transformations. The carbon-iodine bond is significantly weaker and more polarized than the carbon-bromine bond, making the iodine atom more susceptible to oxidative addition with transition metal catalysts. This differential reactivity is the cornerstone of its utility in multi-step synthetic campaigns.
Plausible Synthetic Route
While specific, peer-reviewed syntheses for 3-Bromo-4-iodoisopropylbenzene are not extensively documented in the provided search results, a plausible route can be extrapolated from standard electrophilic aromatic substitution reactions on isopropylbenzene (cumene). A common strategy involves a two-step halogenation process where the directing effects of the isopropyl group and the first halogen substituent are carefully considered. A related synthesis for a similar compound involves the bromination of an iodinated isopropylbenzene precursor[6].
Core Reactivity and Mechanistic Insight
The primary application of this molecule is as a scaffold in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern medicinal chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision.
The iodine substituent serves as the primary reactive handle for reactions such as:
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Suzuki-Miyaura Coupling (with boronic acids)
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Heck Coupling (with alkenes)
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Sonogashira Coupling (with terminal alkynes)
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Buchwald-Hartwig Amination (with amines)
The bromine atom typically remains intact during the initial iodine-selective coupling, providing a secondary site for a subsequent, often different, cross-coupling reaction. This allows for the controlled, stepwise elaboration of the aromatic core, a highly desirable feature in the synthesis of complex target molecules[7].
Caption: Sequential cross-coupling workflow.
Applications in Drug Development
The structural motif of a substituted isopropylbenzene is present in various biologically active molecules. The ability to precisely introduce different functional groups at the 3- and 4-positions of the benzene ring using 3-Bromo-4-iodoisopropylbenzene makes it an invaluable intermediate. By incorporating this scaffold, medicinal chemists can systematically modify a lead compound to enhance its pharmacological properties, such as potency, selectivity, bioavailability, or metabolic stability[7]. The isopropyl group can provide beneficial steric bulk and lipophilicity, while the two halogen positions offer vectors for exploring structure-activity relationships (SAR).
Safety, Handling, and Disposal
As a Senior Application Scientist, adherence to rigorous safety protocols is non-negotiable. 3-Bromo-4-iodoisopropylbenzene is a hazardous substance and must be handled with appropriate precautions.
Hazard Identification
Based on available Safety Data Sheets (SDS), the primary hazards are:
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H302 : Harmful if swallowed.
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H315 : Causes skin irritation[8].
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H319 : Causes serious eye irritation[8].
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H335 : May cause respiratory irritation[8].
Safe Handling and Personal Protective Equipment (PPE)
A self-validating system of protocols ensures user safety and experimental integrity.
Engineering Controls:
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Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[9].
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Ensure an eyewash station and safety shower are readily accessible[9].
Personal Protective Equipment (PPE):
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Eye Protection : Wear tightly fitting safety goggles with side-shields[9].
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Hand Protection : Use chemically resistant gloves (e.g., Nitrile rubber)[10].
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Skin and Body Protection : Wear a lab coat. For larger quantities, consider impervious clothing[9].
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Respiratory Protection : If vapors or aerosols are generated, use a suitable respirator[9].
Caption: Safe handling and disposal workflow.
Storage and Disposal
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Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place[8]. Keep away from strong oxidizing agents[11].
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Disposal : Dispose of this material and its container at a licensed hazardous-waste disposal plant. Do not allow the product to enter drains[11].
Analytical Characterization
The identity and purity of 3-Bromo-4-iodoisopropylbenzene should be confirmed using standard analytical techniques before use.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the structure by showing the characteristic signals for the isopropyl group and the specific substitution pattern on the aromatic ring.
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Mass Spectrometry (MS) : Will confirm the molecular weight and show the characteristic isotopic pattern for a compound containing one bromine and one iodine atom.
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High-Performance Liquid Chromatography (HPLC) : Can be used to determine the purity of the compound.
Conclusion
3-Bromo-4-iodoisopropylbenzene is a strategically important building block for synthetic chemists, particularly in the realm of pharmaceutical research and development. Its value is rooted in the differential reactivity of its two halogen substituents, which enables selective, stepwise functionalization through modern cross-coupling methodologies. While a powerful tool, its hazardous nature necessitates strict adherence to safety and handling protocols. A thorough understanding of its properties, reactivity, and safety requirements, as outlined in this guide, is essential for its effective and responsible application in the laboratory.
References
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Chemsrc. (2025). 3-Bromo-4-iodoisopropylbenzene | CAS#:1000578-18-6. [Link]
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PubChem. (n.d.). 2-Bromo-1-iodo-4-(1-methylethyl)benzene. National Center for Biotechnology Information. [Link]
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Specialty Chemicals. (n.d.). Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. [Link]
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MySkinRecipes. (n.d.). 3-Bromo-4-iodoisopropylbenzene. [Link]
Sources
- 1. 3-Bromo-4-iodoisopropylbenzene | CAS#:1000578-18-6 | Chemsrc [chemsrc.com]
- 2. 2-Bromo-1-iodo-4-(1-methylethyl)benzene | C9H10BrI | CID 44891189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-iodoisopropylbenzene | 1000578-18-6 [chemicalbook.com]
- 4. 2-bromo-1-iodo-4-isopropylbenzene | CymitQuimica [cymitquimica.com]
- 5. 3-Bromo-4-iodoisopropylbenzene [myskinrecipes.com]
- 6. 4-BroMo-1-iodo-2-isopropylbenzene synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. echemi.com [echemi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
